molecular formula C13H21NO3 B2380449 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole CAS No. 1365570-27-9

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole

Cat. No.: B2380449
CAS No.: 1365570-27-9
M. Wt: 239.315
InChI Key: IRFQKRSRZNDZOL-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is a chemical compound with the molecular formula C13H23NO3. It is known for its unique structure, which includes a hexahydrocyclopenta[C]pyrrole ring system with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

The synthesis of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid under appropriate conditions.

    Reduction: The compound can be reduced to modify the ring system or the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Medicinal Chemistry: The compound is studied for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .

Comparison with Similar Compounds

5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole can be compared with other similar compounds, such as:

    5-Hydroxymethyl-2-boc-hexahydrocyclopenta[B]pyrrole: Similar structure but with a different ring system.

    5-Hydroxymethyl-2-boc-hexahydrocyclopenta[D]pyrrole: Another isomer with a different ring configuration.

    5-Hydroxymethyl-2-boc-hexahydrocyclopenta[E]pyrrole: Similar compound with variations in the ring system and functional groups.

The uniqueness of this compound lies in its specific ring system and the presence of both the hydroxymethyl and Boc groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNJMGKDWQLIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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